molecular formula C18H20FN7O B3013005 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946242-27-9

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B3013005
CAS No.: 946242-27-9
M. Wt: 369.404
InChI Key: DRHXFNXULYVNLU-UHFFFAOYSA-N
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Description

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C18H20FN7O and its molecular weight is 369.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods for synthesizing compounds related to "2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol" have been explored, including phase-transfer catalysis and regioselective metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Chemical Analysis and Characterization : Detailed chemical analysis and characterization of similar compounds, including spectroscopic and elemental analysis, have been conducted to ascertain their structures and properties (Patel & Agravat, 2007).

Biological Activities and Applications

  • Antimicrobial Activity : Compounds structurally similar to "this compound" have shown promising antimicrobial properties. For example, certain derivatives have demonstrated high efficacy against various microorganism strains (Yurttaş et al., 2016).

  • Antitumor Activity : Research has been conducted on the potential antitumor effects of piperazine-based tertiary amino alcohols, which are structurally related to the compound (Hakobyan et al., 2020).

  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit certain enzymes, demonstrating potential in drug development (Romagnoli et al., 2008).

Future Directions

The future directions for the research on this compound could involve further exploration of its structure-activity relationship and the development of more potent and selective inhibitors . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors , suggesting potential avenues for future research.

Properties

IUPAC Name

2-[4-[4-(4-fluoroanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXFNXULYVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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